An In-Depth Technical Guide to the Chemical Properties of Pyridin-4-ylmethyl Acetate
An In-Depth Technical Guide to the Chemical Properties of Pyridin-4-ylmethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ylmethyl acetate, also known by synonyms such as 4-(acetoxymethyl)pyridine and (pyridin-4-yl)methyl acetate, is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of pyridine, a core scaffold in numerous pharmaceuticals, this molecule serves as a valuable building block and synthetic intermediate.[1][2] Its structure combines the nucleophilic and basic properties of the pyridine ring with the reactivity of an ester functional group, offering multiple avenues for chemical modification.
This guide provides a comprehensive overview of the essential chemical properties of Pyridin-4-ylmethyl acetate. It is designed to serve as a technical resource for researchers, offering field-proven insights into its synthesis, characterization, reactivity, and applications, thereby facilitating its effective use in drug discovery and development.
Section 1: Compound Identification and Physicochemical Properties
Accurate identification and understanding of fundamental physical properties are paramount for the successful application of any chemical reagent. Pyridin-4-ylmethyl acetate is a distinct isomer and should not be confused with its structural isomers, pyridin-4-yl acetate or methyl 2-(pyridin-4-yl)acetate.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | (Pyridin-4-yl)methyl acetate |
| CAS Number | 1007-48-3[3] |
| Molecular Formula | C₈H₉NO₂[3] |
| Molecular Weight | 151.16 g/mol [3] |
| Synonyms | 4-(Acetoxymethyl)pyridine, 4-Picolyl acetate, Acetic acid, 4-pyridylmethyl ester[3] |
| InChI Key | ZGXKOLGDFWQRMM-UHFFFAOYSA-N[3] |
| SMILES | CC(=O)OCC1=CC=NC=C1 |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | 85-95 °C (at 4 Torr) | [4] |
| Density | 1.115 ± 0.06 g/cm³ | [4] |
| LogP | 0.787 | [3] |
| Solubility | Soluble in polar solvents like water and alcohols. |[3] |
Section 2: Synthesis and Purification
The most direct and common method for synthesizing Pyridin-4-ylmethyl acetate is the esterification of 4-pyridinemethanol. This reaction is typically achieved by acylation with acetic anhydride, often using pyridine itself as both the solvent and a catalyst.
Causality Behind Experimental Choices:
-
Reagents: Acetic anhydride is a highly effective and readily available acetylating agent. 4-Pyridinemethanol provides the necessary alcohol functional group.
-
Catalyst/Base: Pyridine serves a dual purpose. First, it acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol than acetic anhydride itself. Second, pyridine acts as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[1]
-
Work-up: The work-up procedure is designed to remove excess reagents and byproducts. An aqueous wash with a base like sodium bicarbonate (NaHCO₃) neutralizes any remaining acetic acid and pyridine hydrochloride. Subsequent extraction into an organic solvent isolates the desired ester. Co-evaporation with toluene is an effective technique for removing residual pyridine.
Detailed Experimental Protocol: Synthesis via Esterification
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-pyridinemethanol (1.0 equivalent).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous pyridine (2–10 mL per mmol of substrate). Cool the mixture to 0 °C using an ice bath.
-
Acetylation: Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[5]
-
Quenching: Upon completion, carefully quench the reaction by adding methanol to consume any remaining acetic anhydride.
-
Work-up and Extraction:
-
Concentrate the reaction mixture under reduced pressure. To remove residual pyridine, co-evaporate the residue with toluene (repeat 2-3 times).
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally, brine.[5]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the pure Pyridin-4-ylmethyl acetate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Pyridin-4-ylmethyl acetate.
Section 3: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data is based on the known chemical structure and spectral data of analogous compounds.
Table 3: Predicted Spectroscopic Data for Pyridin-4-ylmethyl Acetate
| Technique | Key Signals and Interpretation |
|---|---|
| ¹H NMR | δ ~8.5-8.6 ppm (d, 2H): Protons on carbons C2 and C6 of the pyridine ring (α to nitrogen). δ ~7.2-7.3 ppm (d, 2H): Protons on carbons C3 and C5 of the pyridine ring (β to nitrogen). δ ~5.1 ppm (s, 2H): Methylene protons (-CH₂-). δ ~2.1 ppm (s, 3H): Methyl protons of the acetate group (-C(O)CH₃).[6] |
| ¹³C NMR | δ ~170-171 ppm: Carbonyl carbon of the ester (C=O). δ ~149-150 ppm: Carbons C2 and C6 of the pyridine ring. δ ~145-147 ppm: Carbon C4 of the pyridine ring. δ ~121-122 ppm: Carbons C3 and C5 of the pyridine ring. δ ~65-67 ppm: Methylene carbon (-CH₂-). δ ~21 ppm: Methyl carbon of the acetate group (-C(O)CH₃). |
| IR (Infrared) | ~3030 cm⁻¹: Aromatic C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch. ~1740 cm⁻¹ (strong): Carbonyl (C=O) stretch of the ester. This is a key diagnostic peak.[7] ~1600 cm⁻¹: C=C and C=N ring stretching of the pyridine ring. ~1230 cm⁻¹ (strong): C-O stretch of the ester. |
| MS (Mass Spec.) | m/z = 151: Molecular ion (M⁺). m/z = 108: Loss of the acetyl group (•COCH₃), leaving the [C₆H₆NO]⁺ fragment. m/z = 92: Loss of the entire acetoxymethyl group, leaving the pyridinium cation [C₅H₄N]⁺, or rearrangement followed by loss of CH₃CO₂H. |
Generalized Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: A sample (5-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Spectra are acquired on a 400 MHz or higher spectrometer.[8]
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample is analyzed by placing a thin film between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Mass spectra can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or through direct infusion using Electrospray Ionization (ESI) for high-resolution mass spectrometry (HRMS) to confirm the exact mass.[4]
Section 4: Chemical Reactivity and Stability
The reactivity of Pyridin-4-ylmethyl acetate is dictated by its two primary functional components: the ester group and the pyridine ring.
Ester Hydrolysis
Like all esters, Pyridin-4-ylmethyl acetate is susceptible to hydrolysis under both acidic and basic conditions to yield 4-pyridinemethanol and acetic acid (or its conjugate base).
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. The reaction proceeds via a tetrahedral intermediate.
-
Acid-Catalyzed Hydrolysis: This is a reversible process where the carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.
Hydrolysis Mechanism Diagram (Base-Catalyzed)
Caption: Mechanism of base-catalyzed hydrolysis of the ester.
Reactivity of the Pyridine Ring
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic.
-
N-Alkylation: The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts. This reaction can alter the compound's solubility and electronic properties.
-
N-Oxidation: Reaction with peracids (e.g., m-CPBA) can oxidize the pyridine nitrogen to form the corresponding N-oxide, a common strategy to modify the reactivity of the pyridine ring for subsequent functionalization.[9]
Stability and Storage
Due to its susceptibility to hydrolysis, Pyridin-4-ylmethyl acetate should be stored in a cool, dry place, tightly sealed to protect it from atmospheric moisture. Anhydrous conditions are recommended for long-term storage to maintain its integrity.
Section 5: Applications in Research and Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[2] Pyridin-4-ylmethyl acetate serves as a key intermediate, providing a stable yet reactive handle for introducing the 4-pyridylmethyl moiety into larger, more complex molecules.
-
Synthetic Intermediate: The primary application is as a building block. The acetate group can be hydrolyzed to unmask the primary alcohol (4-pyridinemethanol), which can then be used in a variety of subsequent reactions (e.g., conversion to a leaving group for nucleophilic substitution, or oxidation to an aldehyde).
-
Prodrug Strategy: While not a widely cited application for this specific molecule, esterification is a common prodrug strategy to improve the pharmacokinetic properties of a parent drug containing a hydroxyl group. The ester can mask the polar -OH group, potentially increasing lipophilicity and cell membrane permeability. In vivo, endogenous esterase enzymes would then hydrolyze the ester to release the active parent drug.
-
Scaffold for Agrochemicals and Pharmaceuticals: Trifluoromethylpyridine (TFMP) derivatives, for which pyridin-4-ylmethyl acetate could be a precursor, are extensively used in the agrochemical industry as herbicides and pesticides.[10] Similarly, the pyridine core is central to drugs for a wide range of conditions, including tuberculosis (Isoniazid), hypertension (Nifedipine), and cancer.[1] The ability to introduce the 4-pyridylmethyl group is therefore of high value in the synthesis of new chemical entities in these fields.
Conclusion
Pyridin-4-ylmethyl acetate is a compound of significant synthetic utility for researchers in medicinal chemistry and drug development. Its well-defined synthesis from readily available starting materials, combined with the dual reactivity of its ester and pyridine functionalities, makes it an important intermediate. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity is essential for its effective incorporation into complex synthetic pathways. This guide provides the foundational knowledge required to leverage the unique chemical characteristics of Pyridin-4-ylmethyl acetate in the pursuit of novel therapeutic agents and other advanced chemical entities.
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